molecular formula C12H14N2O B3356893 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- CAS No. 694518-00-8

1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-

Cat. No. B3356893
M. Wt: 202.25 g/mol
InChI Key: QRGNEYPBZBBQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and growth. This inhibition may result in the suppression of cancer cell growth and the prevention of fungal and viral infections.

Biochemical And Physiological Effects

Studies have shown that 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- has various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis (cell death) and inhibit cell proliferation. In fungal cells, it has been shown to disrupt cell division and growth. In viral cells, it has been found to inhibit viral replication.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- in lab experiments is its broad spectrum of activity against various types of cancer cells, fungi, and viruses. Additionally, this compound has low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-. One direction is to investigate its potential use as a therapeutic agent for the treatment of various types of cancer, fungal, and viral infections. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to improve its solubility and bioavailability.

Scientific Research Applications

1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In material science, it has been explored for its optical and electronic properties.

properties

IUPAC Name

2-(methoxymethyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNEYPBZBBQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359615
Record name 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-

CAS RN

694518-00-8
Record name 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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